molecular formula C9H10BrN B2895291 3-Bromo-5-cyclopropylaniline CAS No. 1353855-73-8

3-Bromo-5-cyclopropylaniline

Cat. No.: B2895291
CAS No.: 1353855-73-8
M. Wt: 212.09
InChI Key: HBKYNRXPLWQOGY-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropylaniline is an organic compound with the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . It is also known as 3-Bromo-5-cyclopropylbenzenamine. This compound features a bromine atom and a cyclopropyl group attached to an aniline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-cyclopropylaniline can be synthesized through various methods. One common approach involves the bromination of 5-cyclopropylaniline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-cyclopropylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-cyclopropylaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-bromo-5-cyclopropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKYNRXPLWQOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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